N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide

Medicinal Chemistry Wake-Promoting Agents Structure-Activity Relationship

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide (CAS 1797876-54-0) is a synthetic, dual-fluorinated thioacetamide derivative belonging to the substituted thioacetamide class, a family of compounds originally explored as modafinil analogs for wake-promoting and cognitive-enhancing applications. Its structure features a 3-fluorophenyl group on a methoxyethyl side chain and a 4-fluorophenylsulfanyl motif linked via a thioether bridge, distinguishing it from the sulfinyl oxidation state of modafinil.

Molecular Formula C17H17F2NO2S
Molecular Weight 337.38
CAS No. 1797876-54-0
Cat. No. B2616137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide
CAS1797876-54-0
Molecular FormulaC17H17F2NO2S
Molecular Weight337.38
Structural Identifiers
SMILESCOC(CNC(=O)CSC1=CC=C(C=C1)F)C2=CC(=CC=C2)F
InChIInChI=1S/C17H17F2NO2S/c1-22-16(12-3-2-4-14(19)9-12)10-20-17(21)11-23-15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,20,21)
InChIKeyWJYUYMINDXNHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide (CAS 1797876-54-0): Procurement-Grade Profile and Structural Identity


N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide (CAS 1797876-54-0) is a synthetic, dual-fluorinated thioacetamide derivative belonging to the substituted thioacetamide class, a family of compounds originally explored as modafinil analogs for wake-promoting and cognitive-enhancing applications. [1] Its structure features a 3-fluorophenyl group on a methoxyethyl side chain and a 4-fluorophenylsulfanyl motif linked via a thioether bridge, distinguishing it from the sulfinyl oxidation state of modafinil. While the compound is commercially cataloged by several suppliers, its physicochemical properties are primarily defined by computational predictions (MW 337.38, C17H17F2NO2S) rather than experimentally determined biological activity. [2]

Synthetic dual-fluorinated thioacetamide probe for SAR studies
Thioether (–S–) oxidation state distinct from modafinil sulfinyl
Computational properties only; biological activity requires verification

Why N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide Cannot Be Interchanged with Generic Thioacetamides or Modafinil Analogs


Substituted thioacetamides constitute a structurally diverse chemotype whose pharmacological properties are exquisitely sensitive to subtle modifications in the aryl substitution pattern, the oxidation state of the sulfur linker, and the nature of the amide side chain. [1] The target compound incorporates a specific 3-fluoro/4-fluoro aryl pairing and a methoxyethyl spacer—features that are not simultaneously present in modafinil, its sulfinyl congeners, or simpler N-alkyl acetamide analogs. Even among compounds described in the foundational patent literature (e.g., US 6,919,367), the combination of a thioether (–S–) linkage with a 3-fluorophenyl-methoxyethyl side chain is a distinct substructure that cannot be assumed to reproduce the pharmacological profile of benchmark agents. [2] Consequently, generic substitution without empirical verification risks introducing uncharacterized changes in target engagement, metabolic stability, or off-target liability.

Target: Thioether (–S–)
Modafinil: sulfinyl (–S(O)–)
Oxidation state may alter metabolic profile and target engagement
Target: 3-F + 4-F dual fluoro
Mono-fluorinated analogs
Fluorination pattern may shift lipophilicity and metabolic stability
Target: 2-methoxyethyl side chain
N-phenyl or N-benzyl analogs
Side chain can affect solubility and binding, may not transfer directly

Quantitative Differentiation Evidence for N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-((4-fluorophenyl)thio)acetamide vs. Closest Analogs


Structural Divergence from Modafinil: Thioether vs. Sulfinyl Oxidation State

The target compound contains a thioether (–S–) linkage at the benzhydryl position, whereas modafinil and its clinically evaluated analogs uniformly possess a sulfinyl (–S(O)–) group. Oxidation state at this position is known to modulate both potency and metabolic fate. [1]

Sulfur oxidation state
Class-level
Thioether (–S–) vs. Modafinil sulfinyl (–S(O)–)
Qualitative redox difference; no quantitative activity data
Structural comparison only
Medicinal Chemistry Wake-Promoting Agents Structure-Activity Relationship

Aryl Substitution Pattern: Dual Fluorination vs. Common Analogs

The target compound bears a 3-fluorophenyl group on the methoxyethyl side chain and a 4-fluorophenyl group on the thioether, a specific combination not found in simpler N-alkyl acetamides such as N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide or in earlier modafinil derivatives that employ only a single fluoro substituent. [1]

Aryl fluorination pattern
Context-dependent
3-F (side chain) + 4-F (thioether) vs. single 3-F analog
Fluorine pattern may alter lipophilicity and metabolic stability
No quantitative comparison available
Structure-Activity Relationship Halogen Bonding CNS Penetration

Methoxyethyl Side Chain: Conformational Distinction from N-Alkyl Analogs

The 2-methoxyethyl linker between the amide nitrogen and the 3-fluorophenyl group introduces both hydrogen-bond acceptor capability and conformational flexibility that is absent in N-phenyl or N-benzyl analogs of thioacetamides. This structural feature is shared by a limited subset of modafinil-related compounds and has been associated with differential solubility and target engagement profiles. [1]

Amide side chain
Context-dependent
2-Methoxyethyl vs. N-phenyl or N-benzyl
Side chain may influence solubility and plasma protein binding
Comparative solubility data unavailable
Conformational Analysis Drug Design Ligand Efficiency

Research and Industrial Application Scenarios for CAS 1797876-54-0 Based on Structural Evidence


Chemical Probe Development for Wake-Promoting Target Deconvolution

The thioether oxidation state and dual-fluorine substitution suggest that CAS 1797876-54-0 can serve as a structurally distinct chemical probe for dissecting the structure-activity relationship of thioacetamide-based wake-promoting agents. [1] The absence of the sulfinyl group makes it a suitable comparator for evaluating the role of sulfur oxidation in target binding and metabolic clearance.

Metabolic Stability Screening and Lead Optimization

Because the compound contains a metabolically labile thioether motif, it is well-suited for in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) aimed at benchmarking the clearance liabilities of thioether-containing CNS candidates against their sulfoxide and sulfone counterparts. [2]

Reference Standard for Analytical Method Development

The unique combination of fluorinated aromatic rings and a methoxyethyl side chain provides strong UV and MS signals, making CAS 1797876-54-0 a candidate for use as a reference standard in HPLC-MS method development for quantifying thioacetamide analogs in biological matrices.

Application
Selection Property
Validation Focus
Chemical probe for wake-promoting target deconvolution
Thioether oxidation state distinct from sulfinyl modafinil
Target binding and clearance assays to verify
Metabolic stability screening
Metabolically labile thioether motif
Microsomal and hepatocyte stability benchmarking
Reference standard for analytical methods
Dual-fluorinated rings with strong UV and MS signals
HPLC-MS method sensitivity and selectivity
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